REACTION_SMILES
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[CH2:3]([N:4]1[CH2:5][CH2:6][CH:7]([N:8]([CH3:9])[CH3:10])[CH2:11][CH2:12]1)[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[CH2:51]1[O:52][CH2:53][CH2:54][CH2:55]1.[CH3:21][N:22]([CH:23]1[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]1)[CH3:29].[CH3:44][CH2:45][N:46]([CH2:47][CH3:48])[CH2:49][CH3:50].[CH3:56][OH:57].[ClH:19].[ClH:1].[ClH:20].[ClH:2].[F:30][c:31]1[c:32]([N+:41](=[O:42])[O-:43])[cH:33][c:34]([C:37]([F:38])([F:39])[F:40])[cH:35][cH:36]1>>[CH3:21][N:22]([CH:23]1[CH2:24][CH2:25][N:26]([c:31]2[c:32]([N+:41](=[O:42])[O-:43])[cH:33][c:34]([C:37]([F:38])([F:39])[F:40])[cH:35][cH:36]2)[CH2:27][CH2:28]1)[CH3:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C1CCNCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCN(CC)CC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cc(C(F)(F)F)ccc1F
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Name
|
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Type
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product
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Smiles
|
CN(C)C1CCN(c2ccc(C(F)(F)F)cc2[N+](=O)[O-])CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |